2,5-Dichloro-4,6-dimethylnicotinic acid
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Overview
Description
2,5-Dichloro-4,6-dimethylnicotinic acid is an organic compound with the molecular formula C8H7Cl2NO2. It is a crystalline solid that appears colorless or slightly yellow and has a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dichloro-4,6-dimethylnicotinic acid typically involves the methylation of 2,5-Dichloronicotinic acid. This process can be carried out using methylating agents such as iodomethane under appropriate reaction conditions . The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of temperature and pressure to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
2,5-Dichloro-4,6-dimethylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of herbicides, such as glyphosate, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
- 2,5-Dichloronicotinic acid
- 4,6-Dimethylnicotinic acid
- 2,5-Dichloro-4-methylnicotinic acid
Comparison: 2,5-Dichloro-4,6-dimethylnicotinic acid is unique due to the presence of both chlorine and methyl groups on the nicotinic acid ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of chlorine atoms makes it more reactive in nucleophilic substitution reactions, while the methyl groups influence its solubility and stability .
Properties
IUPAC Name |
2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGBRJQIHDUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346516 |
Source
|
Record name | 2,5-Dichloro-4,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142266-66-8 |
Source
|
Record name | 2,5-Dichloro-4,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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